molecular formula C16H24N2O3 B1289676 Tert-butyl 4-(hydroxy(pyridin-2-YL)methyl)piperidine-1-carboxylate CAS No. 333986-05-3

Tert-butyl 4-(hydroxy(pyridin-2-YL)methyl)piperidine-1-carboxylate

Cat. No.: B1289676
CAS No.: 333986-05-3
M. Wt: 292.37 g/mol
InChI Key: ZBGSOLUUAGLZRE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(hydroxy(pyridin-2-YL)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H24N2O3. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry. The compound features a piperidine ring substituted with a hydroxy(pyridin-2-yl)methyl group and a tert-butyl ester group, making it a versatile intermediate in the synthesis of more complex molecules.

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in the electron transport chain, such as 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA), which is crucial for the synthesis of menaquinone in Mycobacterium tuberculosis . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting the overall biochemical pathway.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the proton motive force in the electron transport chain, which is essential for ATP production and other cellular functions . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes, and either inhibits or activates their function. For instance, by binding to the active site of 1,4-dihydroxy-2-naphthoate prenyltransferase, it inhibits the enzyme’s activity, leading to a disruption in the synthesis of menaquinone . This inhibition can result in significant changes in cellular processes and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions but may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as inhibiting specific enzymes or modulating cellular processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For example, its interaction with 1,4-dihydroxy-2-naphthoate prenyltransferase impacts the synthesis of menaquinone, a key component of the electron transport chain in Mycobacterium tuberculosis . This interaction can lead to changes in the overall metabolic activity of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its effectiveness and its impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(hydroxy(pyridin-2-YL)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with pyridine-based reagents One common method starts with the protection of the piperidine nitrogen using a tert-butyl ester groupThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or sodium hydride to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(hydroxy(pyridin-2-YL)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone or aldehyde, while reduction can produce a methyl-substituted piperidine derivative .

Scientific Research Applications

Tert-butyl 4-(hydroxy(pyridin-2-YL)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders and cancer.

    Industry: The compound is utilized in the production of fine chemicals and as a building block in material science .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(hydroxy(pyridin-2-YL)methyl)piperidine-1-carboxylate is unique due to the presence of the hydroxy(pyridin-2-yl)methyl group, which imparts specific chemical and biological properties. This makes it particularly useful in the synthesis of pyridine-containing compounds and in applications where interactions with pyridine-binding sites are crucial .

Properties

IUPAC Name

tert-butyl 4-[hydroxy(pyridin-2-yl)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-7-12(8-11-18)14(19)13-6-4-5-9-17-13/h4-6,9,12,14,19H,7-8,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGSOLUUAGLZRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594919
Record name tert-Butyl 4-[hydroxy(pyridin-2-yl)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333986-05-3
Record name tert-Butyl 4-[hydroxy(pyridin-2-yl)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Placed 2-bromopyridine (0.833 g, 5.27 mmol) in THF (25 mL) and cooled to −78° C. Butyllithium (2.11 mL, 5.27 mmol) was slowly added and stirred for 5 minutes. Dissolved tert-butyl 4-formylpiperidine-1-carboxylate (0.500 g, 2.34 mmol) in THF (3 mL) and added slowly to the above solution then stirred at −78° C. for 30 minutes. Added ammonium chloride and extracted with CH2Cl2. Concentrated and purified by silica gel to give the title compound (0.229 g, 33.4% yield)
Quantity
0.833 g
Type
reactant
Reaction Step One
Quantity
2.11 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
33.4%

Synthesis routes and methods II

Procedure details

To a solution of 2-bromopyridine (488 μL, 5 mmol) in ether (10 mL) was added dropwise butyl lithium (1.6M hexane solution, 3.125 mL, 5 mmol) at −78° C., and the mixture was stirred for 30 minutes. To the mixture was added dropwise a solution of 1-tert-butoxycarbonyl-4-formylpiperidine (1066 mg, 5 mmol) in ether (10 mL) at −78° C. The mixture was stirred for 18 hours while the temperature is elevated to room temperature. The reaction mixture was washed with saturated aqueous solution of sodium hydrogencarbonate and saturated aqueous solution of sodium chloride, and dried over magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by column chromatography (ethyl acetate:hexane=1:2) to give the titled compound as yellowish oily substance (913 mg). Yield 62%.
Quantity
488 μL
Type
reactant
Reaction Step One
Quantity
3.125 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1066 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
62%

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